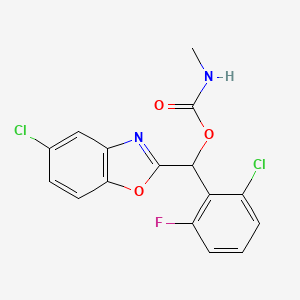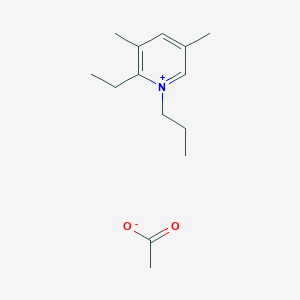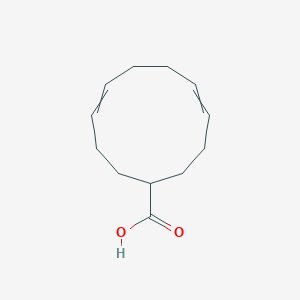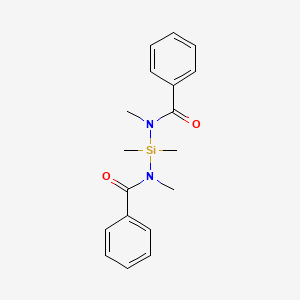
N,N'-(Dimethylsilanediyl)bis(N-methylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide): is a chemical compound that features a silicon atom bonded to two nitrogen atoms, each of which is further bonded to a methyl group and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) typically involves the reaction of dimethyldichlorosilane with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-methylbenzamide→N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide)+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
化学反应分析
Types of Reactions:
Oxidation: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanol or siloxane derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups of the benzamide moieties.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated silicon compounds.
科学研究应用
Chemistry: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in the study of protein-silicon interactions and the development of silicon-based biomaterials.
Medicine: Research is ongoing into the potential use of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) in drug delivery systems, where its unique structural properties may enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is explored for its applications in the production of high-performance polymers and coatings, where its silicon content can impart desirable properties such as thermal stability and resistance to degradation.
作用机制
The mechanism by which N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) exerts its effects is primarily through its ability to interact with various molecular targets. The silicon center can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a range of chemical reactions. The benzamide groups can engage in hydrogen bonding and π-π interactions, further influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
N,N’-(Dimethylsilanediyl)bis(N-ethylacetamide): Similar in structure but with ethyl groups instead of methyl groups.
N,N’-(Dimethylsilanediyl)bis(N-methylacetamide): Similar but with acetamide groups instead of benzamide groups.
Uniqueness: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is unique due to the presence of benzamide groups, which provide additional aromaticity and potential for π-π interactions. This can enhance its stability and reactivity compared to similar compounds with simpler amide groups.
属性
CAS 编号 |
95686-83-2 |
|---|---|
分子式 |
C18H22N2O2Si |
分子量 |
326.5 g/mol |
IUPAC 名称 |
N-[[benzoyl(methyl)amino]-dimethylsilyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2Si/c1-19(17(21)15-11-7-5-8-12-15)23(3,4)20(2)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI 键 |
GRFBROCYALFIFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC=CC=C1)[Si](C)(C)N(C)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
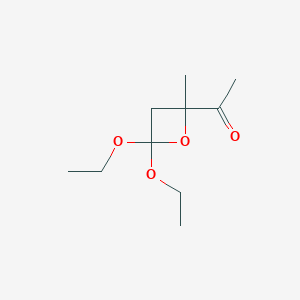
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
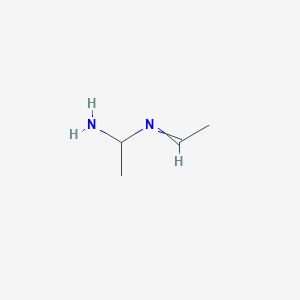

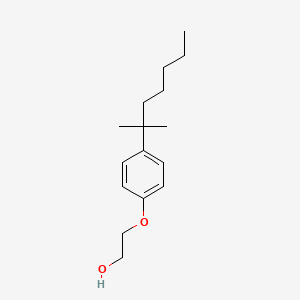
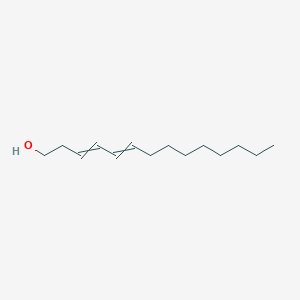
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
